molecular formula C11H18N2O2 B14627097 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole CAS No. 56593-86-3

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole

Cat. No.: B14627097
CAS No.: 56593-86-3
M. Wt: 210.27 g/mol
InChI Key: NGFPWRMWKFFWRD-FLIBITNWSA-N
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Description

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole is a complex organic compound with a unique structure that includes an isoindole ring

Preparation Methods

The synthesis of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole typically involves multiple steps. One common method includes the reaction of an appropriate precursor with nitromethane under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the isoindole ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and equipment. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development due to its unique structure and reactivity.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary based on the context in which the compound is used.

Comparison with Similar Compounds

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole can be compared with other similar compounds, such as:

    2-Naphthalenol: This compound has a different structure but shares some chemical properties.

    Tetramethyl acetyloctahydronaphthalenes: These compounds have similar applications in industry and research.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Properties

CAS No.

56593-86-3

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(3Z)-2-ethyl-3-(nitromethylidene)-3a,4,5,6,7,7a-hexahydro-1H-isoindole

InChI

InChI=1S/C11H18N2O2/c1-2-12-7-9-5-3-4-6-10(9)11(12)8-13(14)15/h8-10H,2-7H2,1H3/b11-8-

InChI Key

NGFPWRMWKFFWRD-FLIBITNWSA-N

Isomeric SMILES

CCN\1CC2CCCCC2/C1=C/[N+](=O)[O-]

Canonical SMILES

CCN1CC2CCCCC2C1=C[N+](=O)[O-]

Origin of Product

United States

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